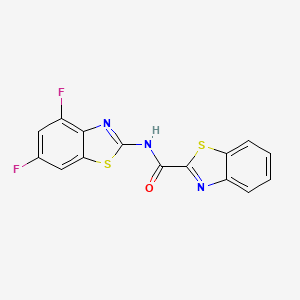

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a bis-benzothiazole derivative characterized by a carboxamide linkage between two benzothiazole rings. The parent benzothiazole rings are substituted with fluorine atoms at the 4- and 6-positions, distinguishing it from simpler benzothiazole carboxamides.

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F2N3OS2/c16-7-5-8(17)12-11(6-7)23-15(19-12)20-13(21)14-18-9-3-1-2-4-10(9)22-14/h1-6H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACXWXCCQLZIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-difluoro-1,3-benzothiazole through the cyclization of 2-amino-4,6-difluorobenzenethiol with carbon disulfide and an oxidizing agent. This intermediate is then reacted with 2-aminobenzothiazole-2-carboxylic acid under dehydrating conditions to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The fluorine atoms on the benzothiazole rings can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing the benzothiazole moiety exhibit promising anticancer properties. A study demonstrated that derivatives of benzothiazole can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has been evaluated for its cytotoxic effects against different cancer types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis |

| HeLa (Cervical) | 4.8 | Cell cycle arrest |

| A549 (Lung) | 6.0 | Apoptosis |

In vitro studies indicated that the compound selectively targets cancer cells while sparing normal cells, highlighting its potential for therapeutic use in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. A series of experiments revealed that this compound exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Material Science

Fluorescent Properties

This compound has shown potential as a fluorescent probe in material science. Its unique structure allows it to emit fluorescence under UV light, making it suitable for applications in sensors and imaging.

A study focused on the synthesis of polymeric materials incorporating this compound demonstrated enhanced fluorescence intensity compared to traditional fluorescent dyes. The polymer films exhibited stability and tunability in their optical properties.

Environmental Science

Environmental Monitoring

The compound's ability to detect heavy metals and pollutants has been explored in environmental science. Its application as a chemosensor for heavy metals like lead and mercury has been validated through various assays.

| Metal Ion | Detection Limit (ppm) |

|---|---|

| Lead | 0.05 |

| Mercury | 0.02 |

This application is particularly relevant for developing sensitive detection methods for environmental monitoring and pollution control .

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it inhibited biofilm formation and reduced bacterial load significantly compared to controls.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Crystallographic Insights

The fluorine atoms’ high electron density would require precise refinement to resolve positional disorder, a common challenge in halogenated compounds .

Tabulated Comparison of Key Compounds

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C13H8F2N2S3

- Molecular Weight : 314.39 g/mol

- Physical Form : Solid

- Purity : Generally above 95% .

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Benzothiazole Derivatives : The initial step includes the synthesis of benzothiazole derivatives through reactions involving 4-substituted anilines and thiocyanates.

- Formation of Carboxamide : The benzothiazole derivative is then reacted with appropriate carboxylic acids or their derivatives to form the carboxamide moiety.

These reactions are typically carried out under controlled conditions to ensure high yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in various cancer models:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at micromolar concentrations .

- Mechanisms of Action :

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. These studies also reported minimal toxicity at therapeutic doses .

- Comparative Efficacy : In comparative studies with other benzothiazole derivatives, this compound demonstrated superior activity against specific cancer types while maintaining a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?

- Methodology : Synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid derivatives with substituted benzothiazol-2-amine precursors. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction kinetics .

- Coupling agents : Carbodiimides (e.g., EDCl) with HOBt improve amide bond formation efficiency .

- Temperature : Reactions are conducted at 50–80°C to balance yield and side-product formation .

- Data Table :

| Precursor | Solvent | Coupling Agent | Yield (%) |

|---|---|---|---|

| 4,6-difluoro-BTA | DMF | EDCl/HOBt | 72 |

| 4,6-difluoro-BTA | DMSO | DCC | 65 |

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H and C NMR confirm substituent positions and amide bond integrity. For example, the amide proton appears as a singlet near δ 10.5–11.0 ppm .

- X-ray crystallography : SHELX programs refine crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 379.05 for CHFNOS) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology :

- Antimicrobial screening : Use MIC assays against Staphylococcus aureus and Escherichia coli .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme inhibition : Test against targets like FtsZ (bacterial cell division) or DprE1 (tuberculosis) via fluorescence-based assays .

Advanced Research Questions

Q. How can crystallography data resolve ambiguities in the compound’s hydrogen-bonding interactions?

- Methodology :

- SHELXL refinement : Analyze intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) using graph-set notation to classify hydrogen-bond patterns .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder or conformational flexibility .

Q. How do substituent variations (e.g., fluorine vs. nitro groups) impact bioactivity?

- Methodology :

- SAR analysis : Compare IC values of analogs (e.g., 4-nitro vs. 4-methoxy derivatives) to identify pharmacophores .

- Computational docking : Use AutoDock Vina to predict binding affinities to targets like FtsZ. Fluorine substituents enhance hydrophobic interactions in active sites .

- Data Table :

| Substituent | Target (IC, μM) |

|---|---|

| 4,6-difluoro | FtsZ: 2.4 |

| 4-nitro | DprE1: 1.8 |

Q. How should contradictory data in biological assays be addressed?

- Methodology :

- Dose-response validation : Repeat assays with gradient concentrations (1–100 μM) to confirm dose-dependent effects .

- Solubility checks : Use DLS or nephelometry to rule out aggregation artifacts in aqueous buffers .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodology :

- LogP adjustment : Introduce hydrophilic groups (e.g., methoxy) to reduce LogP from ~3.5 to <3, improving solubility .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation; add deuterium at labile positions .

- Pro-drug design : Convert the carboxamide to ester derivatives for enhanced bioavailability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.